

GSK2982772: A Deep Dive into its Modulation of TNF-Mediated Cell Death

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor necrosis factor (TNF) is a pleiotropic cytokine that plays a central role in inflammation and immunity. Its signaling through TNF receptor 1 (TNFR1) can lead to divergent cellular outcomes, including cell survival, apoptosis, and a regulated form of necrosis known as necroptosis. The dysregulation of TNF-mediated cell death pathways is implicated in the pathogenesis of numerous inflammatory diseases.[1][2][3] Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical signaling node that dictates cell fate downstream of TNFR1.[1][3][4] **GSK2982772** is a potent and selective, orally active, and ATP-competitive inhibitor of RIPK1 kinase activity.[1][5] This technical guide provides an in-depth analysis of **GSK2982772**'s effect on TNF-mediated cell death, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Mechanism of Action: Inhibition of RIPK1 Kinase Activity

GSK2982772 selectively binds to an allosteric pocket within the kinase domain of RIPK1, thereby inhibiting its catalytic activity.[2][4] The kinase activity of RIPK1 is essential for the induction of necroptosis and can also contribute to certain forms of apoptosis.[1][3] By inhibiting RIPK1 kinase, **GSK2982772** effectively blocks the downstream signaling events that lead to these forms of programmed cell death.[6] It is important to note that RIPK1 also possesses a



scaffolding function, which is independent of its kinase activity and is involved in pro-survival NF-κB signaling.[4] **GSK2982772**'s mechanism as a kinase inhibitor allows it to specifically target the cell death-inducing functions of RIPK1.

Quantitative Data Summary

The potency and selectivity of **GSK2982772** have been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency of GSK2982772

Target	Assay Type	IC50 (nM)	Reference
Human RIPK1	ADP-Glo Kinase Assay	16	[5]
Monkey RIPK1	ADP-Glo Kinase Assay	20	[5]
Human RIPK1	Fluorescence Polarization Binding	1.6	

Table 2: Cellular Potency of GSK2982772

Cell Line	Assay Type	Stimulus	IC50 (nM)	Reference
U937 (human monocytic)	Necroptosis Assay	TNFα + QVD- OPh	6.3	

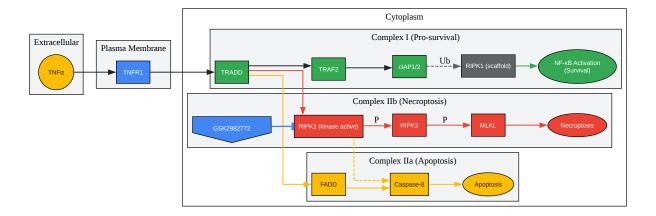
Table 3: In Vivo Efficacy of **GSK2982772** in a Mouse Model of TNF-Induced Systemic Inflammatory Response Syndrome (SIRS)

Dose (mg/kg, oral)	Protection from Temperature Loss (%)
3	68
10	80
50	87



Signaling Pathways

The following diagrams illustrate the TNF-mediated signaling pathways and the point of intervention for **GSK2982772**.



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Caption: TNF α signaling pathways leading to survival, apoptosis, or necroptosis, with the inhibitory action of **GSK2982772** on RIPK1 kinase.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

RIPK1 Kinase Inhibition Assay (ADP-Glo™)

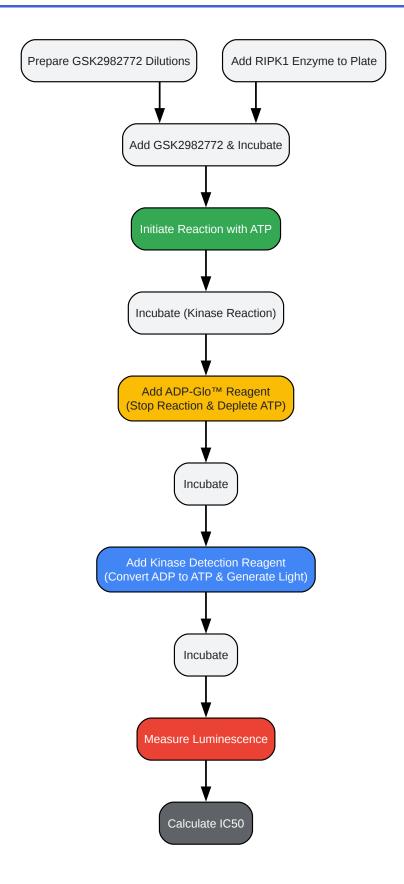
This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.



Materials:

- Recombinant human RIPK1 kinase domain
- o GSK2982772
- Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
- ATP
- ADP-Glo™ Kinase Assay Kit (Promega)
- White opaque 96- or 384-well plates
- Procedure:
 - Prepare a serial dilution of GSK2982772 in kinase buffer.
 - In a multi-well plate, add the RIPK1 enzyme to the kinase buffer.
 - Add the GSK2982772 dilutions to the wells containing the enzyme and incubate for a predetermined time (e.g., 15 minutes) at room temperature.
 - Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for RIPK1.
 - Allow the kinase reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
 - Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™
 Reagent. Incubate for 40 minutes at room temperature.
 - Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
 - Measure the luminescence using a plate reader.
 - Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the GSK2982772 concentration.





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